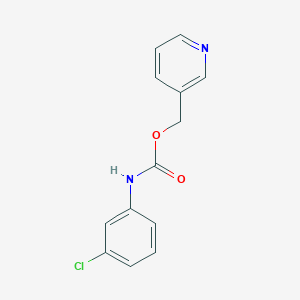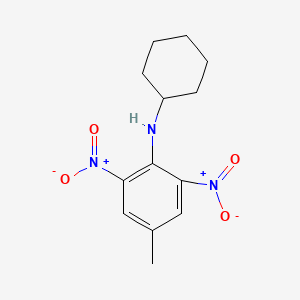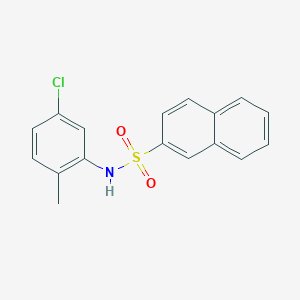
2,5-Dimethylphenyl 3-(furan-2-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylphenyl 3-(furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives These compounds are characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylphenyl 3-(furan-2-yl)acrylate typically involves the esterification of 2,5-dimethylphenol with 3-(furan-2-yl)acrylic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an inert solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for the recovery and reuse of the catalyst, thus making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylphenyl 3-(furan-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The double bond in the acrylate moiety can be reduced to form saturated esters.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Saturated esters.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which 2,5-Dimethylphenyl 3-(furan-2-yl)acrylate exerts its effects is largely dependent on its interaction with biological targets. The furan ring can interact with various enzymes and receptors, potentially inhibiting their activity. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. These interactions can disrupt cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylphenyl 3-(furan-2-yl)propanoate: Similar structure but with a saturated ester moiety.
2,5-Dimethylphenyl 3-(furan-2-yl)butanoate: Similar structure with an extended carbon chain.
2,5-Dimethylphenyl 3-(furan-2-yl)acetate: Similar structure with a shorter carbon chain.
Uniqueness
2,5-Dimethylphenyl 3-(furan-2-yl)acrylate is unique due to the presence of both the furan ring and the acrylate moiety, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(2,5-dimethylphenyl) (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C15H14O3/c1-11-5-6-12(2)14(10-11)18-15(16)8-7-13-4-3-9-17-13/h3-10H,1-2H3/b8-7+ |
InChI Key |
VTXLTVSRGCJGGG-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OC(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dibromo-2-methylbicyclo[4.1.0]heptane](/img/structure/B11955836.png)

![1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B11955860.png)
![4-{[(2,5-Dimethylphenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11955864.png)


![3-(Diethylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11955880.png)



![5,7-Dioxo-6-phenyl-4,6,8-triazahexacyclo[7.4.0.02,12.03,11.04,8.010,13]tridecane-1-carbonitrile](/img/structure/B11955903.png)

![4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11955907.png)

